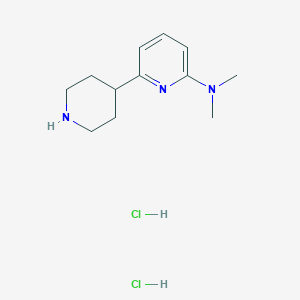

N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Description

N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a synthetic organic compound featuring a pyridine core substituted with a piperidin-4-yl group at the 6-position and an N,N-dimethylamine group at the 2-position, stabilized as a dihydrochloride salt. The dihydrochloride salt form likely enhances solubility and stability, critical for experimental handling .

Properties

IUPAC Name |

N,N-dimethyl-6-piperidin-4-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-15(2)12-5-3-4-11(14-12)10-6-8-13-9-7-10;;/h3-5,10,13H,6-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWHCQAFGNHSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Organic Synthesis Approach

The synthesis generally proceeds through the following key steps:

Step 1: Formation of the Pyridine Core with Piperidin-4-yl Substitution

Starting from appropriately substituted pyridine derivatives (e.g., 2-chloropyridine or 6-halopyridine), nucleophilic substitution is carried out with piperidine or piperidin-4-yl derivatives. This reaction is often facilitated by bases such as sodium hydride or potassium carbonate to promote nucleophilic attack on the pyridine ring.Step 2: Introduction of N,N-Dimethylamine Group

The amino group at the 2-position of the pyridine ring is dimethylated using methylating agents or by reductive amination with formaldehyde and a reducing agent, converting the primary amine to the N,N-dimethylamine functionality. This step is crucial to obtain the N,N-dimethyl substitution pattern on the pyridin-2-amine moiety.Step 3: Salt Formation (Dihydrochloride Salt)

The free base compound is then treated with hydrochloric acid in stoichiometric amounts (typically two equivalents) to form the dihydrochloride salt, enhancing the compound’s stability, solubility, and crystallinity for handling and application purposes.

Reaction Conditions and Optimization

Solvents: Common solvents include aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for nucleophilic substitution steps, and ethanol or isopropanol for salt formation and crystallization.

Temperature: Nucleophilic substitution reactions are typically conducted at elevated temperatures (50–100 °C) to drive the reaction to completion, while salt formation is generally performed at ambient temperature or slightly elevated temperatures to optimize crystallization.

Bases and Catalysts: Sodium hydride or potassium carbonate are used as bases for deprotonation and activation of nucleophiles. In some industrial processes, catalytic systems are employed to improve reaction rates and selectivity.

Industrial Scale and Continuous Flow Synthesis

For large-scale production, continuous flow reactors have been adopted to improve reaction control, yield, and purity. Automated systems enable precise control of reaction parameters and facilitate rapid scale-up. Quality control measures such as in-line spectroscopy and chromatography ensure batch-to-batch consistency.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-chloropyridine + piperidine, base (NaH or K2CO3), DMF, 50–100 °C | Formation of 6-(piperidin-4-yl)pyridin-2-amine intermediate | Requires anhydrous conditions for best yield |

| N,N-Dimethylation | Methylating agent (e.g., formaldehyde + reducing agent) or methyl iodide, base | Conversion of primary amine to N,N-dimethylamine | Control of methylation degree critical |

| Salt formation | Hydrochloric acid (2 equiv), ethanol or isopropanol, ambient temperature | Formation of dihydrochloride salt for stability | Crystallization improves purity |

| Industrial scale optimization | Continuous flow reactors, automated monitoring | Enhanced yield, purity, and reproducibility | Enables large-scale synthesis |

Research Findings and Analytical Data

Yield and Purity: Multi-step synthesis yields typically range from 60% to 85% overall, depending on reaction optimization and purification methods.

Characterization: The final dihydrochloride salt is characterized by:

- NMR Spectroscopy: Confirms the presence of N,N-dimethyl groups and piperidine substitution.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C12H21Cl2N3 (molecular weight 278.22 g/mol).

- Melting Point and Crystallinity: Salt formation improves melting point and crystallinity, aiding in purification.

Stability: The dihydrochloride salt form exhibits enhanced chemical stability compared to the free base, reducing oxidation and degradation during storage.

Comparative Notes on Related Compounds Preparation

The preparation of 6-(piperidin-4-yl)pyridin-2-amine dihydrochloride (without N,N-dimethylation) follows similar nucleophilic substitution and salt formation steps but omits the methylation step.

The use of Grignard reagents and other organometallic intermediates is reported for related piperidine-pyridine derivatives but is less common for this specific compound due to the preference for nucleophilic substitution routes.

Chemical Reactions Analysis

General Reaction Pathways

N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride participates in several reaction types due to its nucleophilic piperidine nitrogen and aromatic pyridine ring :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acylation | Acyl chlorides, DMF, triethylamine | Amide derivatives |

| Alkylation | Alkyl halides, polar aprotic solvents | Quaternary ammonium salts |

| Coupling Reactions | Carbamates, carboxamides | Substituted carboxamides |

| Deprotonation | Strong bases (e.g., NaOH) | Free amine forms |

2.1. Carboxamide Formation

The compound reacts with carbamate intermediates in coupling reactions to form substituted carboxamides. For example:

-

Example 18 :

-

Reactants : Phenyl carbamate derivative

-

Conditions : N,N-dimethylformamide (DMF), triethylamine, water, 20°C, 10 hours

-

Yield : 70.5%

-

Product : Tertiary carboxamide with migraine therapeutic potential.

-

-

Example 23 :

-

Reactants : Cyclopropane dicarboxamide precursor

-

Conditions : DMF, triethylamine, 20°C, overnight

-

Yield : 90%

-

Product : Antiproliferative agent targeting cancer pathways.

-

2.2. Substitution Reactions

The pyridine ring undergoes nucleophilic aromatic substitution under basic conditions:

-

Example 102 :

-

Reactants : Pyrimidin-6-yloxy phenyl derivative

-

Conditions : Tetrahydrofuran (THF), triethylamine, 25 hours

-

Yield : 74%

-

Product : Cyclopropane dicarboxamide analog with kinase inhibition activity.

-

3.1. Acylation Mechanism

The piperidine nitrogen acts as a nucleophile, attacking acyl chlorides or activated carbonyl groups. Triethylamine neutralizes HCl byproducts, driving the reaction forward :

3.2. Coupling with Carbamates

Carbamate intermediates react via a two-step process:

-

Activation : Carbamate reacts with phenyl chloroformate to form a mixed carbonate.

-

Nucleophilic Attack : The amine displaces the leaving group, forming a carboxamide bond .

Stability and Side Reactions

Scientific Research Applications

Pharmacological Studies

N,N-Dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride has been investigated for its potential as a therapeutic agent in various disorders:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties.

Neuropharmacology

This compound's structure allows it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders:

- Cognitive Enhancement : Studies have shown that similar piperidine derivatives can enhance cognitive function in animal models, indicating possible applications in treating cognitive deficits.

Anticonvulsant Properties

The presence of piperidine rings in similar compounds has been linked to anticonvulsant effects:

- Case Study Example : A study demonstrated that analogs of this compound reduced seizure activity in rodent models, suggesting that this compound may exhibit similar effects.

-

Antidepressant Activity :

- A study conducted on related compounds showed a significant reduction in depressive-like behaviors in animal models when administered at specific dosages.

-

Cognitive Enhancement :

- Research indicated that administration of similar piperidine derivatives improved memory retention and learning capabilities in mice.

-

Anticonvulsant Effects :

- An experimental study highlighted that a related compound reduced seizure frequency by more than 50% in a controlled setting.

Mechanism of Action

The mechanism of action of (1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-6-yl)-dimethyl-amine dihydrochloride involves its interaction with specific molecular targets. The bipyridinyl structure allows it to bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural features are compared to three closely related derivatives (Table 1):

*Inferred formula (base structure + 2 HCl). †Calculated based on molecular formula.

Key Differences and Implications

Heterocycle Variation (Pyridine vs. Pyrazine): The target compound’s pyridine core (C₅H₅N) differs from pyrazine (C₄H₄N₂) in electronic properties.

Substituent Effects: N,N-Dimethylamine vs. Primary Amine: The dimethyl substitution on the pyridine-2-amine group increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce hydrogen-bonding capacity compared to the primary amine derivative (CAS 2044704-47-2) .

Piperidine Position (3-yl vs. 4-yl):

- Piperidin-3-yl substitution () alters spatial orientation relative to the pyridine/pyrazine ring, which could impact interactions with enzymes or receptors. Piperidin-4-yl’s axial symmetry may favor binding in certain chiral environments .

Salt Form and Commercial Availability:

- The dihydrochloride form (6 suppliers) is more commonly available than hydrochloride salts, suggesting superior stability or solubility.

Biological Activity

N,N-Dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring and a pyridine moiety, contributing to its unique biological properties. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield high-purity products. For instance, one method involves reacting 2,2-dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propionamide with an acid to form the dihydrochloride salt .

1. Enzyme Inhibition

This compound has been shown to possess inhibitory activity against various enzymes, particularly within the Class I PI3-kinase family. The compound selectively inhibits the PI3K-a isoform, which is implicated in several malignancies. This selective inhibition suggests potential applications in cancer therapy, as it may help control uncontrolled cellular proliferation associated with tumor growth .

2. Antitumor Effects

Research indicates that compounds similar to N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine exhibit significant antitumor activity. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, thereby reducing tumor viability. For example, derivatives have shown high inhibitory activity against protein kinases relevant to oncogenesis, with IC50 values indicating potent action against targets like JAK3 and cRAF .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which may be beneficial in treating diseases characterized by chronic inflammation. Its mechanism appears to involve the modulation of signaling pathways associated with inflammatory responses, making it a candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Research Findings and Case Studies

A summary of key findings from recent studies is presented below:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions using computational reaction path searches (e.g., quantum chemical calculations) to identify intermediates and transition states, reducing trial-and-error approaches. For purification, employ recrystallization in polar solvents (e.g., ethanol/water mixtures) and validate purity via HPLC with reference standards (e.g., USP-grade analogs) .

- Key Parameters : Monitor pH during dihydrochloride salt formation (target pH 4–5) and use TLC (silica gel, chloroform/methanol 9:1) to track reaction progress.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with pyridine-piperidine analogs (e.g., δ ~2.5 ppm for dimethylamine protons, δ ~3.8 ppm for piperidinyl protons) .

- X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between pyridine and piperidine moieties .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~280.2) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow GHS hazard codes (e.g., H303/H313/H333 for ingestion/skin contact/respiratory irritation) and use PPE (gloves, fume hoods). Neutralize spills with 5% sodium bicarbonate. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., rate constants in SN2 reactions) to validate computational predictions .

- Example : A 5% deviation between DFT-predicted activation energy and experimental DSC data suggests adjustments to basis sets (e.g., B3LYP/6-31G* vs. M06-2X) .

Q. How should researchers address contradictions in solubility data across studies?

- Methodological Answer : Perform cross-validation using:

- Phase solubility analysis (e.g., in DMSO/water gradients).

- Dynamic light scattering (DLS) : Detect aggregation at concentrations >10 mM.

- Reference standards : Compare with structurally similar dihydrochlorides (e.g., 4',6-diamidino-2-phenylindole dihydrochloride, solubility ~50 mg/mL in water) .

Q. What experimental designs are optimal for studying its stability under oxidative conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 weeks) with LC-MS to monitor degradation products (e.g., N-oxide derivatives). Apply QbD principles to identify critical parameters (pH, light exposure) .

Q. How can researchers elucidate its mechanism of action in biological systems?

- Methodological Answer :

- Molecular docking : Screen against receptor libraries (e.g., GPCRs, ion channels) using AutoDock Vina.

- SAR studies : Synthesize analogs (e.g., N-ethyl or piperidinyl substituents) and compare IC₅₀ values in cell assays .

Key Research Challenges

- Contradictions in Reactivity : Discrepancies in nitro-reduction yields may arise from residual moisture in dihydrochloride salts; use Karl Fischer titration to standardize solvent dryness .

- Byproduct Mitigation : Screen reaction byproducts (e.g., N-methylpiperidine) via GC-MS and optimize quenching steps (e.g., aqueous NaHCO₃ washes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.